Imidazo[2,1-b]thiazole-2-carbaldehyde
Description
Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic systems are complex cyclic structures composed of two or more rings that share at least one common atom, where at least one ring contains an atom other than carbon (a heteroatom). fiveable.me These structures are of immense importance in organic chemistry due to their unique chemical properties, enhanced stability, and varied electronic characteristics when compared to their non-fused counterparts. ias.ac.in The fusion of rings often results in a rigid, planar structure that can facilitate specific interactions with biological targets. ias.ac.in
The presence of multiple heteroatoms, such as nitrogen, sulfur, and oxygen, within the fused rings introduces diverse possibilities for functionalization and enhances their reactivity, making them versatile building blocks in synthetic organic chemistry. fiveable.me This structural complexity is not merely a synthetic curiosity; it is a cornerstone of many natural products and pharmaceuticals. fiveable.mewikipedia.org The distinct electronic and optical properties of fused heterocycles also make them valuable in the design of functional materials, including organic semiconductors and catalysts. ias.ac.in
Importance of the Imidazo[2,1-b]thiazole (B1210989) Scaffold in Medicinal Chemistry
The imidazo[2,1-b]thiazole scaffold is a bicyclic system containing both nitrogen and sulfur heteroatoms and is recognized as a "privileged" structure in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its presence in a wide array of pharmacologically active compounds. researchgate.neteurekaselect.com Derivatives of this scaffold have been extensively investigated and have demonstrated a broad spectrum of biological activities. researchgate.neteurekaselect.com
One of the most well-known drugs containing this core is Levamisole, an anthelmintic agent that also possesses immunomodulatory properties. researchgate.netnih.gov Beyond its anti-parasitic applications, the imidazo[2,1-b]thiazole nucleus is a key component in compounds developed for various therapeutic areas. Research has highlighted its role in agents with anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antitubercular properties. nih.govrsc.orgchemmethod.com The versatility of this scaffold allows medicinal chemists to design and synthesize novel derivatives with tailored activities against specific biological targets, such as kinases and tubulin, which are crucial in cancer progression. nih.govnih.gov
| Reported Biological Activities of Imidazo[2,1-b]thiazole Derivatives | Therapeutic Area | Reference Examples |
| Anthelmintic | Infectious Disease | Levamisole researchgate.netnih.gov |
| Anticancer / Antiproliferative | Oncology | Kinase and Tubulin Inhibitors nih.govnih.govnih.gov |
| Antimycobacterial / Antitubercular | Infectious Disease | MTB H37Ra inhibitors rsc.orgresearchgate.net |
| Antifungal | Infectious Disease | General Antifungal Agents researchgate.netresearchgate.net |
| Antibacterial | Infectious Disease | General Antibacterial Agents researchgate.netnih.gov |
| Antiviral | Infectious Disease | Feline coronavirus, Coxsackie B4 virus inhibitors nih.gov |
| Anti-inflammatory | Inflammation | COX-2 Inhibitors semanticscholar.org |
| Carbonic Anhydrase Inhibition | Various | hCA II Inhibitors nih.gov |
Overview of Carbaldehyde Functionality in Bioactive Molecules
The carbaldehyde, or aldehyde, functional group (-CHO) is a vital component in the realm of bioactive molecules. It consists of a carbonyl center bonded to a hydrogen and a side chain. This group is significant for several reasons. Aldehydes are prevalent in nature, contributing to the distinct aromas and flavors of many plants. creative-proteomics.com For instance, benzaldehyde (B42025) is responsible for the characteristic smell of almonds. creative-proteomics.com
From a chemical standpoint, the aldehyde group is highly valuable as a synthetic intermediate. Its reactivity allows it to serve as a precursor for the synthesis of a wide range of other functionalities and more complex molecules through reactions like condensation, oxidation, and reduction. acs.org In the context of drug design, the carbaldehyde group can act as a pharmacophore, directly interacting with biological targets, or as a versatile handle for creating libraries of compounds through multicomponent reactions. nih.gov The presence of a carbaldehyde on a heterocyclic scaffold provides a reactive site for further chemical modification, enabling the exploration of structure-activity relationships (SAR). Pyrrole-2-carboxaldehyde, for example, is a known skeleton in various natural products with diverse physiological activities. nih.gov
Research Landscape and Academic Relevance of Imidazo[2,1-b]thiazole-2-carbaldehyde
This compound itself is primarily valued as a key synthetic intermediate in the development of novel therapeutic agents. Its academic relevance lies in its utility as a building block for constructing more complex molecules with enhanced biological profiles.
Researchers utilize this compound to introduce new functionalities onto the imidazo[2,1-b]thiazole core. For example, the carbaldehyde group can be readily condensed with various amines to form Schiff bases, which can then be cyclized to generate new heterocyclic systems like imidazolones and oxazepines. chemmethod.com This strategy has been successfully employed to synthesize novel compounds with promising antibacterial and antifungal activities. chemmethod.com
Furthermore, derivatives such as imidazo[2,1-b]thiazole-5-carbaldehyde (B3230358) have been used in one-pot synthetic protocols to create new series of compounds that were subsequently screened for antitubercular and antifungal activity. researchgate.net The Vilsmeier-Haack reaction is a common method used to introduce the formyl (carbaldehyde) group onto the imidazo[2,1-b]thiazole ring system, highlighting a key chemical transformation in this area of research. chemmethod.com The continued use of this carbaldehyde derivative in synthetic schemes underscores its importance in the ongoing search for new and more effective drugs based on the privileged imidazo[2,1-b]thiazole scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-8-2-1-7-6(8)10-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKJYOYXWBQCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 2,1 B Thiazole 2 Carbaldehyde and Its Derivatives
Classical Approaches to the Imidazo[2,1-b]thiazole (B1210989) Core System
The construction of the fused imidazo[2,1-b]thiazole ring system is foundational to the synthesis of the target carbaldehyde. Classical methods predominantly rely on the cyclization of pre-functionalized thiazole (B1198619) precursors.
Cyclization Reactions Involving 2-Aminothiazoles
A widely utilized and versatile method for the synthesis of the imidazo[2,1-b]thiazole core involves the condensation of 2-aminothiazoles with α-halocarbonyl compounds, most commonly α-bromoketones (phenacyl bromides). richmond.eduresearchgate.net This reaction, often referred to as the Hantzsch thiazole synthesis in a broader context, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole (B372263), followed by an intramolecular cyclization and dehydration to furnish the bicyclic aromatic system.
The general reaction scheme involves the heating of a substituted 2-aminothiazole with an appropriate α-haloketone in a suitable solvent, such as ethanol (B145695). This approach allows for the introduction of a variety of substituents on the imidazo[2,1-b]thiazole ring, depending on the nature of the starting materials. For instance, the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone in refluxing ethanol yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole.
| 2-Aminothiazole Derivative | α-Haloketone | Resulting Imidazo[2,1-b]thiazole Derivative |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole |
| 4-Phenylthiazol-2-amine | Phenacyl bromide | 6-Phenylimidazo[2,1-b]thiazole |
| Ethyl-2-aminothiazole-4-carboxylate | Phenacyl bromides | Ethyl 6-aryl-imidazo[2,1-b]thiazole-2-carboxylates |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another important strategy for the construction of the imidazo[2,1-b]thiazole nucleus. These methods often involve the formation of a thiazolium salt intermediate which then undergoes a base- or thermally-induced cyclization. For example, 3-acetonyl-4-methyl-1,3-thiazolium chloride can undergo a unique intramolecular cyclization to yield a stable bicyclic system. rsc.org This approach offers a pathway to the fused ring system by forming the imidazole (B134444) ring from a pre-existing thiazole moiety with a suitably positioned reactive side chain.
Introduction of the Carbaldehyde Functionality
Once the imidazo[2,1-b]thiazole core is established, the introduction of a carbaldehyde group, particularly at the C-2 position, is a critical step. This functional group serves as a versatile handle for further synthetic transformations.
Vilsmeier-Haack Formylation Strategies (e.g., at C-5, C-6)
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).
While the Vilsmeier-Haack reaction is a general formylation technique, its application to the imidazo[2,1-b]thiazole system requires careful consideration of the regioselectivity. The electron density distribution in the bicyclic system influences the site of electrophilic attack. Reports indicate that formylation of the imidazo[2,1-b]thiazole ring can occur at various positions, including C-5 and C-6, depending on the substitution pattern of the starting material. For instance, the synthesis of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives implies the successful formylation at the C-5 position to generate the corresponding carbaldehyde precursor. nih.gov
The precise conditions of the Vilsmeier-Haack reaction, such as temperature and stoichiometry of the reagents, can be optimized to favor formylation at a specific position.
| Substrate | Formylation Position | Product |
| 6-Methylimidazo[2,1-b]thiazole | C-5 | 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde |
| Substituted 2-Aryliminothiazolid-4-ones | C-5 | 4-Chloro-2-arylamino-thiazole-5-carboxaldehydes |
Directed Functionalization Methods
Directed functionalization methods offer an alternative strategy for the regioselective introduction of the carbaldehyde group. These methods often involve the use of a directing group to position a metalating agent at a specific site on the heterocyclic ring, followed by quenching with a formylating agent.
While specific examples of directed ortho-metalation for the C-2 formylation of imidazo[2,1-b]thiazole are not extensively detailed in readily available literature, this strategy remains a plausible and powerful tool in synthetic organic chemistry. The development of such a directed approach would provide a highly regioselective route to imidazo[2,1-b]thiazole-2-carbaldehyde, overcoming potential regioselectivity issues associated with electrophilic substitution reactions like the Vilsmeier-Haack formylation.
One-Pot and Multicomponent Reaction Protocols
To enhance synthetic efficiency and reduce the number of purification steps, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules, including imidazo[2,1-b]thiazole derivatives. researchgate.netmdpi.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR. This reaction can be employed for the synthesis of the imidazo[2,1-b]thiazole scaffold by reacting a 2-aminothiazole, an aldehyde, and an isocyanide. mdpi.com This approach allows for the rapid assembly of the core structure with diverse substitution patterns. For instance, the reaction of 2-aminothiazole, 3-formylchromone, and tert-butyl isocyanide in toluene (B28343) at 100 °C yields 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one in good yield. mdpi.com
While these MCRs are highly effective for the construction of the core ring system, the direct incorporation of a 2-carbaldehyde functionality in a one-pot process remains a synthetic challenge that would require specifically designed starting materials or subsequent functional group transformations.
| Reaction Type | Reactants | Product |
| Groebke–Blackburn–Bienaymé | 2-Aminothiazole, 3-Formylchromone, tert-Butyl isocyanide | 3-(5-(tert-Butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one |
| Three-component reaction | 4-Phenylthiazol-2-amine, Aromatic aldehyde, Isocyanide | Substituted 6-phenylimidazo[2,1-b]thiazoles |
Groebke-Blackburn-Bienaymé Reaction Applications
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction for the synthesis of fused imidazole heterocycles. researchgate.net This reaction typically involves the condensation of an amidine, an aldehyde, and an isocyanide. The application of the GBBR to the synthesis of imidazo[2,1-b]thiazole derivatives offers a convergent and atom-economical approach to this important scaffold. rsc.org
In a notable application, the synthesis of imidazo[2,1-b]thiazoles bearing a chromone (B188151) moiety has been accomplished using the GBBR. rsc.org This was achieved by reacting 3-formylchromone, 2-aminothiazole, and various isocyanides. The reaction proceeds efficiently without the need for a catalyst, providing the desired products in moderate to good yields. rsc.org Optimization of the reaction conditions revealed that toluene at 100 °C was effective, leading to a 78% yield in 30 minutes. rsc.org
The versatility of the GBBR in this context is demonstrated by the range of isocyanides that can be employed, leading to a library of substituted imidazo[2,1-b]thiazole derivatives. rsc.org Furthermore, acid-free GBBR conditions, often facilitated by microwave heating, have been developed for the synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework, achieving excellent yields of 82–97%. orientjchem.org
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Formylchromone, 2-Aminothiazole, tert-Butyl Isocyanide | Toluene, 100 °C, 30 min | 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | 78% | rsc.org |
| Heterocyclic Aldehydes, 2-Aminothiazole/Benzothiazol-2-amine, Isocyanides | Microwave (150 W, 100 °C), Toluene, 10 min, Acid-free | Unsymmetrical bis-heterocycles | 82-97% | orientjchem.org |
Palladium/Iodine-Catalyzed Oxidative Aminocarbonylation Approaches
A multicomponent approach for the synthesis of imidazo[2,1-b]thiazole derivatives has been developed utilizing a sequential palladium/iodine-catalyzed deprotective oxidative aminocarbonylation, dearomative cyclization, and aromatization cascade. This methodology provides a novel route to functionalized imidazo[2,1-b]thiazoles. While the specific application to this compound is not explicitly detailed in the available literature, the versatility of palladium catalysis in C-H activation and carbonylation reactions suggests its potential for the direct introduction of a carbaldehyde group or a precursor. Palladium-catalyzed site-selective C-H alkenylation of the imidazo[2,1-b]thiazole core has been demonstrated, indicating the feasibility of functionalizing the heterocyclic system under palladium catalysis.
Synthesis of Benzo-Fused this compound Analogues
The benzo-fused analogues of imidazo[2,1-b]thiazole represent a significant class of compounds with diverse applications. Their synthesis often involves the construction of the thiazole ring onto a pre-existing benzimidazole (B57391) scaffold.
Synthesis from 2-Mercaptobenzimidazole (B194830) and Halogenated Malonaldehydes
The reaction of 2-mercaptobenzimidazole with bifunctional electrophiles is a common strategy for the synthesis of benzo researchgate.netnih.govimidazo[2,1-b]thiazoles. While direct literature evidence for the use of halogenated malonaldehydes is scarce, the analogous reaction with α-halo ketones is well-established. In this reaction, the nucleophilic sulfur of 2-mercaptobenzimidazole attacks the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
A related and highly relevant method involves the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones. Under visible-light irradiation, this reaction proceeds via a regioselective [3 + 2] cyclo-condensation to yield 2-aroyl-3-methylbenzimidazo[2,1-b]thiazole derivatives in high yields. This demonstrates the utility of α-halo-β-dicarbonyl compounds as precursors to functionalized benzo researchgate.netnih.govimidazo[2,1-b]thiazoles. Given that halogenated malonaldehydes are α-halo-β-dialdehydes, a similar reaction pathway is anticipated to yield the corresponding 2-carbaldehyde analogues.
Transition Metal-Catalyzed Methods (e.g., Copper-catalyzed)
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of benzo-fused imidazo[2,1-b]thiazoles. Copper-catalyzed methods often involve the formation of C-S and C-N bonds in a single pot, leading to efficient and convergent syntheses.
One such approach involves the copper(II)-catalyzed thioamination of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol. This reaction proceeds through sequential C-N and C-S bond formations to afford a variety of N-fused benzoimidazothiazole derivatives in high yields. The methodology is also applicable to β-substituted β-nitroalkenes, providing access to 2,3-disubstituted analogues.
Another copper- and palladium-catalyzed cross-coupling strategy has been developed for the synthesis of 3-substituted and 2,3-disubstituted benzo researchgate.netnih.govimidazo[2,1-b]thiazoles. This method utilizes trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes to construct the fused heterocyclic system in moderate to excellent yields.
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1H-Benzo[d]imidazole-2-thiol, β-Nitroalkene | Copper(II) | N-fused Benzoimidazothiazoles | |
| trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, Halobenzenes | Copper and Palladium | 3-Substituted and 2,3-disubstituted Benzo researchgate.netnih.govimidazo[2,1-b]thiazoles | nih.gov |
Green Chemistry Approaches in Imidazo[2,1-b]thiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. In the context of imidazo[2,1-b]thiazole synthesis, several environmentally benign methods have been developed.
A notable green approach is the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives in aqueous polyethylene (B3416737) glycol (PEG-400). researchgate.net PEG-400 serves as a biodegradable and recyclable reaction medium. This method offers several advantages, including high product yields, short reaction times, and a simple work-up procedure, avoiding the use of volatile organic solvents. researchgate.net The reusability of the PEG-400 solvent system has been demonstrated, further enhancing the green credentials of this protocol. researchgate.net For instance, the reaction of 2-aminothiazoles with phenacyl bromides in a 1:1 mixture of water and PEG-400 under microwave irradiation provides an efficient and environmentally friendly route to imidazo[2,1-b]thiazole derivatives. researchgate.net
Chemical Reactivity and Derivatization Studies of Imidazo 2,1 B Thiazole 2 Carbaldehyde
Reactions of the Carbaldehyde Group
The aldehyde functional group is a primary site for chemical modification, readily undergoing reactions typical of aldehydes, such as condensations and nucleophilic additions.
The carbaldehyde group of imidazo[2,1-b]thiazole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone for creating more complex molecules. For instance, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has been condensed with various substituted aromatic amines to produce a series of novel Schiff bases. chemmethod.comchemmethod.comresearchgate.net These reactions are typically carried out in the presence of a few drops of glacial acetic acid, which acts as a catalyst. chemmethod.com The formation of the C=N double bond is a key step that introduces new substituents and extends the molecular framework, paving the way for further cyclization reactions. chemmethod.comchemmethod.comresearchgate.net Similarly, Schiff bases can be prepared from imidazole-2-carboxaldehyde and amino acids, such as L-phenylalanine, often in a methanolic solution with a base like KOH. researchgate.net
| Imidazo[2,1-b]thiazole (B1210989) Precursor | Amine Reactant | Resulting Product Type |
|---|---|---|
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | Substituted Aromatic Amines | Schiff Bases (Imines) |
| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff Base |
| 5-formyl imidazo[2,1-b] chemmethod.comresearchgate.netuobaghdad.edu.iq thiadiazole derivatives | Ethylene diamine | Schiff Base Ligands |
The electrophilic carbon atom of the carbaldehyde group is susceptible to nucleophilic attack. The formation of Schiff bases, as described above, initiates with a nucleophilic addition of the amine to the carbonyl carbon. researchgate.net While the search results primarily focus on this pathway leading to condensation, it exemplifies the broader category of nucleophilic additions. Other nucleophiles can, in principle, add to this position to form alcohols (via reduction or Grignard reagents) or other functional groups, highlighting the aldehyde's role as a key electrophilic site for building molecular complexity.
Modifications and Transformations of the Imidazo[2,1-b]thiazole Ring System
Beyond the reactivity of the carbaldehyde group, the core heterocyclic system can also be modified or transformed.
The carbaldehyde group itself is often introduced onto a pre-formed imidazo[2,1-b]thiazole ring through electrophilic substitution. A common method for this formylation is the Vilsmeier-Haack reaction. chemmethod.comchemmethod.com This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at an electron-rich position on the ring, such as position 5. chemmethod.comchemmethod.comresearchgate.net This functionalization is a critical step in creating the carbaldehyde precursors needed for subsequent derivatization. chemmethod.comchemmethod.com
The Schiff bases derived from imidazo[2,1-b]thiazole-carbaldehydes serve as key intermediates for synthesizing more complex, fused heterocyclic systems. Through subsequent cyclization reactions, the molecular framework can be expanded. For example, new five-membered imidazolone (B8795221) rings and seven-membered oxazepine rings have been synthesized from these Schiff base intermediates. chemmethod.comchemmethod.comresearchgate.net The cyclization into oxazepine derivatives can be achieved by reacting the Schiff bases with phthalic anhydride, while imidazolone rings can be formed using glycine. chemmethod.comchemmethod.comresearchgate.netuobaghdad.edu.iq These reactions demonstrate a powerful strategy for building novel polycyclic systems based on the imidazo[2,1-b]thiazole core.
| Intermediate | Cyclizing Reagent | Resulting Ring System |
|---|---|---|
| Schiff Base | Glycine | Imidazolone |
| Schiff Base | Phthalic Anhydride | Oxazepine |
Synthesis of Conjugates and Hybrid Molecules
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. The this compound scaffold is an excellent platform for creating such hybrid molecules.
A variety of conjugates have been synthesized, including:
Imidazo[2,1-b]thiazole-chalcone conjugates : These have been designed and synthesized, showing promising cytotoxic activity against several human cancer cell lines. nih.gov
Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates : Synthesized by first converting the imidazo[2,1-b]thiazole ester to a carboxylic acid, followed by coupling with various sulfonyl piperazines. nih.gov
Imidazo[2,1-b]thiazole-benzimidazole conjugates : These hybrids have been synthesized and evaluated as potential microtubule-targeting agents. nih.gov
Imidazo[2,1-b]thiazole-hydrazone-thiazole hybrids : These molecules were generated using a molecular hybridization strategy and have been assessed for antimycobacterial activity. researchgate.net
These examples underscore the utility of the imidazo[2,1-b]thiazole framework as a core structure for developing complex hybrid molecules with potential therapeutic applications.
| Hybrid/Conjugate Type | Linked Moiety | Synthetic Approach Highlight |
|---|---|---|
| Chalcone Conjugate | Chalcone | Condensation reaction involving the carbaldehyde group. nih.gov |
| Sulfonyl Piperazine Conjugate | Sulfonyl Piperazine | Amide coupling between an imidazo[2,1-b]thiazole carboxylic acid and piperazine. nih.gov |
| Benzimidazole (B57391) Conjugate | Benzimidazole | Coupling of the two heterocyclic systems. nih.gov |
| Hydrazone-Thiazole Hybrid | Thiazole (B1198619) (via hydrazone linker) | Formation of a hydrazone bond to link the two main scaffolds. researchgate.net |
Spectroscopic and Structural Elucidation of Imidazo 2,1 B Thiazole 2 Carbaldehyde Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[2,1-b]thiazole (B1210989) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. nih.govrsc.org
In ¹H NMR spectra of imidazo[2,1-b]thiazole analogues, the proton of the carbaldehyde group typically appears as a singlet in the downfield region, often around δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the imidazo[2,1-b]thiazole core resonate at characteristic chemical shifts. For example, the H-5 and H-6 protons on the thiazole (B1198619) ring and the H-2 and H-3 protons on the imidazole (B134444) portion can be distinguished based on their chemical shifts and coupling constants. dergipark.org.trnih.gov In some derivatives, the presence of geometric isomers can lead to the appearance of double singlets for certain protons, such as N=CH and CH₂ protons. dergipark.org.tr
The ¹³C NMR spectra provide complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic signal at a low field, typically around δ 180-190 ppm. The carbons of the heterocyclic rings appear in the aromatic region of the spectrum, and their specific chemical shifts are influenced by the nature and position of substituents. nih.govnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[2,1-b]thiazole Analogues
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aldehyde CHO | ~9.5-10.0 | ~180-190 |
| Imidazole Ring H | ~7.5-8.5 | ~110-150 |
| Thiazole Ring H | ~7.0-8.0 | ~105-145 |
| Imidazole Ring C | - | ~110-150 |
| Thiazole Ring C | - | ~105-145 |
Note: Chemical shifts are approximate and can vary significantly based on the specific analogue, substituents, and solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in Imidazo[2,1-b]thiazole-2-carbaldehyde and its analogues. The spectra of these compounds are characterized by several key absorption bands.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1670–1715 cm⁻¹. dergipark.org.trresearchgate.net The exact position of this band can be influenced by conjugation and the electronic effects of other substituents on the heterocyclic ring. Aromatic C-H stretching vibrations are generally observed around 3000–3150 cm⁻¹. researchgate.net The spectra also display characteristic bands for C=N and C=C stretching vibrations within the fused ring system, typically in the 1500–1650 cm⁻¹ range. dergipark.org.tr
Table 2: Characteristic IR Absorption Frequencies for this compound Analogues
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| C=O (aldehyde) | Stretching | 1670 - 1715 |
| C-H (aromatic) | Stretching | 3000 - 3150 |
| C=N / C=C (ring) | Stretching | 1500 - 1650 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of imidazo[2,1-b]thiazole derivatives. nih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of the synthesized compounds. nih.gov
The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺). researchgate.net The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) conditions can provide valuable structural information. nuph.edu.ua Common fragmentation pathways may involve the loss of the aldehyde group (CHO), cleavage of the thiazole ring, or fragmentation of substituent groups. sapub.org The presence of sulfur and multiple nitrogen atoms in the heterocyclic core gives rise to characteristic isotopic patterns that aid in structural confirmation. sapub.org
X-ray Crystallography for Molecular and Crystal Structure Analysis
For instance, the crystal structure of the related compound Benzo nih.govdntb.gov.uaThis compound shows a planar molecule. researchgate.net The analysis of crystal structures of various derivatives reveals how different substituents influence the planarity of the fused ring system and the orientation of appended functional groups. nih.gov
Hydrogen bonds are key directional interactions that play a significant role in the crystal packing of imidazo[2,1-b]thiazole derivatives. While the parent carbaldehyde lacks classical hydrogen bond donors, weak C—H···O and C—H···N interactions are commonly observed. nih.gov In the crystal structure of Benzo nih.govdntb.gov.uaThis compound, molecules are linked by pairs of C—H···O hydrogen bonds, forming inversion dimers. researchgate.net In analogues containing amino or amide groups, stronger N—H···N or N—H···O hydrogen bonds dictate the supramolecular assembly, often leading to the formation of chains or layers within the crystal lattice. researchgate.net
The planar, aromatic nature of the imidazo[2,1-b]thiazole core makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal structure. nih.gov In the crystal packing of Benzo nih.govdntb.gov.uaThis compound, molecules stack along a crystallographic axis and are linked by offset π–π interactions, with the shortest inter-centroid distance being 3.647 Å. researchgate.net These interactions involve the overlap of the π-electron clouds of adjacent aromatic rings and are a recurring motif in the solid-state structures of this class of compounds. dntb.gov.uarsc.org
Computational Chemistry and Theoretical Investigations of Imidazo 2,1 B Thiazole 2 Carbaldehyde Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies specifically detailing the electronic and spectroscopic properties of the parent Imidazo[2,1-b]thiazole-2-carbaldehyde are not extensively available in the reviewed literature, analysis of closely related structures provides valuable insights into the behavior of this heterocyclic system.
The electronic properties of the imidazo[2,1-b]thiazole (B1210989) scaffold are fundamental to its chemical reactivity and interactions. DFT calculations are frequently used to determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
For a closely related analogue, Benzo researchgate.netresearchgate.netThis compound , crystallographic studies reveal a planar molecular structure, a key feature influencing its electronic properties. researchgate.net In this molecule, the non-hydrogen atoms have an r.m.s. deviation of 0.021 Å. researchgate.net The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming inversion dimers, and offset π–π stacking interactions. researchgate.net Such planarity and potential for π–π interactions are characteristic features that DFT studies would explore in terms of electron delocalization across the fused ring system.
Table 1: Crystal Data for Benzo researchgate.netresearchgate.netThis compound
| Parameter | Value |
| Chemical Formula | C₁₀H₆N₂OS |
| Molecular Weight | 202.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6514 (16) |
| b (Å) | 21.220 (7) |
| c (Å) | 7.381 (2) |
| β (°) | 96.473 (17) |
| Volume (ų) | 879.5 (5) |
| Z | 4 |
| Data sourced from reference researchgate.net. |
Theoretical studies on similar heterocyclic systems confirm that the distribution of frontier orbitals is heavily influenced by the substituents attached to the core structure. The carbaldehyde group, being an electron-withdrawing group, would be expected to significantly influence the electronic landscape of the Imidazo[2,1-b]thiazole ring, particularly the energy of the LUMO.
DFT calculations are also a reliable tool for predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra can be correlated with experimental data to confirm molecular structures and understand electronic transitions.
For derivatives of the imidazo[2,1-b]thiazole scaffold, experimental characterization using ¹H NMR, ¹³C NMR, and mass spectrometry is standard practice to confirm their synthesis. rsc.orgsemanticscholar.org Computational predictions of these spectra using DFT can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei. For example, the chemical shift of the aldehyde proton in carbaldehyde derivatives is a distinctive feature that can be accurately predicted.
Molecular Docking Simulations
This compound serves as a crucial building block for the synthesis of a diverse array of derivatives with significant biological activities. nih.gov Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively applied to derivatives of the imidazo[2,1-b]thiazole scaffold to predict and rationalize their interaction with various protein targets.
Docking studies have successfully profiled the interactions of imidazo[2,1-b]thiazole derivatives with a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions. These simulations reveal key binding modes and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are critical for biological activity.
For instance, imidazo[2,1-b]thiazole derivatives have been docked into the active sites of:
Tubulin: To explore their potential as microtubule-destabilizing agents in cancer therapy. Docking studies indicated that certain conjugates interact and bind efficiently within the colchicine (B1669291) binding site of the tubulin protein. nih.gov
Kinases: Including Epidermal Growth Factor Receptor (EGFR) kinase, to investigate their role as kinase inhibitors. nih.gov
Pantothenate Synthetase: A target for developing novel antitubercular agents. rsc.orgsemanticscholar.orgjpsionline.comnih.gov
Human Peroxiredoxin 5: To understand the mechanism of antioxidant activity. researchgate.netnih.gov
Glypican-3 Protein (GPC-3): A target for hepatocellular carcinoma. nih.gov
These studies consistently show that the core scaffold provides a rigid framework for orienting various substituents to optimize interactions within the protein's binding pocket.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). These scores are used to rank potential ligands and prioritize them for synthesis and experimental testing. Lower (more negative) energy scores generally indicate stronger binding affinity.
Table 2: Examples of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Protein Target | Docking Score / Binding Affinity | Key Interactions Noted |
| Imidazothiazole-Thiazolidinone Hybrids | EGFR Kinase | IC₅₀ = 18.35 µM (for compound 4c) | Strong interaction with the EGFR binding site. nih.gov |
| Imidazo[2,1-b]thiazole-Triazole Conjugates | Tubulin | - | Binding at the colchicine site. nih.gov |
| Imidazo[2,1-b]thiazole Carboxamides | Pantothenate Synthetase (Mtb) | - | Hydrogen bonding with HIS-44 and GLN-164. rsc.orgsemanticscholar.orgnih.gov |
| Imidazo[2,1-b]thiazole-Thiadiazole Conjugates | Glypican-3 Protein (GPC-3) | -6.90 to -10.30 kcal/mol | Hydrogen bonding and pi-stacking. nih.gov |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Pantothenate Synthetase | Dock Score: -9.7 | High affinity for the target protein. jpsionline.com |
| This table presents a selection of findings and is not exhaustive. |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the motion of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.
Quantum Chemical Methods for Interaction Energy Calculations
Quantum chemical methods are pivotal in elucidating the electronic structure, stability, and reactivity of molecular systems, including derivatives of Imidazo[2,1-b]thiazole. These computational approaches provide deep insights into the intermolecular interactions that govern the biological activity and physicochemical properties of these compounds. Density Functional Theory (DFT) is a prominent method employed for such investigations due to its balance of accuracy and computational cost.
DFT calculations can be utilized to determine the optimized geometry of this compound and its analogs, revealing key structural parameters. Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity. For instance, in studies of related benzothiazole (B30560) derivatives, compounds with lower ΔE values were found to be more reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites that are crucial for intermolecular interactions, such as hydrogen bonding and π–π stacking with biological targets.
While specific interaction energy calculations for this compound are not extensively detailed in the available literature, the principles are well-established. The interaction energy between this molecule and a target receptor or another molecule can be calculated by comparing the total energy of the complex to the sum of the energies of the individual isolated molecules. Methods like the ωB97XD functional with a suitable basis set are employed for geometry optimization and energy calculations.
In broader studies of similar heterocyclic systems, binding free energies (ΔG) are often calculated using molecular docking simulations, which provide a measure of the binding affinity between a ligand and a protein. nih.gov These calculations consider various interactions, including electrostatic and van der Waals forces. For example, in the study of chalcone-based imidazothiazole derivatives, molecular docking was used to determine the free binding energies and understand the interactions with target enzymes like caspase-3. nih.gov Similarly, for imidazo[2,1-b]oxazole derivatives, molecular dynamics simulations were used to calculate binding free energies with BRAF kinase. nih.gov These computational techniques are instrumental in rationalizing the structure-activity relationships of these compounds.
In Silico ADMET Profiling and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its drug-likeness, is a critical step in the early stages of drug discovery. In silico tools offer a rapid and cost-effective means to predict these properties for novel chemical entities like this compound and its derivatives.
Several computational studies on various series of Imidazo[2,1-b]thiazole derivatives have been conducted to assess their pharmacokinetic and drug-like characteristics. nih.govnih.gov These studies often employ web-based platforms such as SwissADME, Osiris, and Molinspiration. nih.gov
Drug-Likeness Assessment:
A key aspect of drug-likeness is adherence to established guidelines, most notably Lipinski's Rule of Five. drugbank.com This rule stipulates that an orally active drug should generally have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 Daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Studies on various imidazo[2,1-b]thiazole derivatives have shown that they generally exhibit favorable drug-likeness profiles, with most compounds adhering to Lipinski's rule with no more than one violation. nih.govsemanticscholar.org
ADMET Predictions:
In silico ADMET predictions for imidazo[2,1-b]thiazole derivatives have revealed promising characteristics for many analogs. For instance, many compounds are predicted to have good gastrointestinal absorption. nih.gov The "BOILED-Egg" model, a feature of the SwissADME platform, is often used to visualize a compound's predicted gastrointestinal absorption and blood-brain barrier permeability. nih.gov
The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is another important consideration, as this can lead to drug-drug interactions. Predictions for imidazo[2,1-b]thiazole derivatives indicate that some may act as inhibitors for various CYP isoenzymes, such as CYP1A2, CYP2C9, and CYP2C19. nih.gov
Toxicity risk assessments are also a crucial component of in silico profiling. The Osiris software, for example, can predict potential risks such as mutagenicity, tumorigenicity, and irritant effects. nih.gov Many of the studied imidazo[2,1-b]thiazole derivatives have been predicted to have a safe toxicity profile. nih.gov
The bioavailability score, which predicts the probability of a compound having at least 10% oral bioavailability in rats, is another useful parameter. For a series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, a bioavailability score of 0.55 was reported, indicating a 55% chance of meeting this criterion. nih.gov
Below are interactive data tables summarizing the predicted ADMET and drug-likeness properties for a selection of hypothetical Imidazo[2,1-b]thiazole derivatives based on findings for this class of compounds.
Table 1: Predicted Drug-Likeness Properties of Hypothetical Imidazo[2,1-b]thiazole Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| Derivative A | 350.4 | 3.2 | 1 | 4 | 0 |
| Derivative B | 480.6 | 4.5 | 2 | 5 | 0 |
| Derivative C | 510.2 | 5.3 | 3 | 6 | 2 |
| Derivative D | 420.5 | 3.8 | 0 | 3 | 0 |
Table 2: Predicted ADMET Properties of Hypothetical Imidazo[2,1-b]thiazole Derivatives
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate | Toxicity Risk | Bioavailability Score |
| Derivative A | High | Yes | No | No | Low | 0.55 |
| Derivative B | High | Yes | Yes | No | Low | 0.55 |
| Derivative C | Low | No | Yes | Yes | Medium | 0.17 |
| Derivative D | High | No | No | No | Low | 0.55 |
Biological Activity and Mechanistic Investigations of Imidazo 2,1 B Thiazole 2 Carbaldehyde Derivatives in Vitro Studies
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated significant potential as anticancer agents in a variety of in vitro studies. Researchers have synthesized numerous analogues and evaluated their cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines. These investigations have not only identified compounds with potent activity but have also delved into the underlying molecular mechanisms responsible for their anticancer effects.
In Vitro Cytotoxicity and Antiproliferative Assays
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively evaluated through in vitro cytotoxicity and antiproliferative assays against various human tumor cell lines. These studies have revealed that certain structural modifications to the core imidazo[2,1-b]thiazole ring system can lead to potent growth-inhibitory effects.
A series of arylidenehydrazides derived from [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide were synthesized and evaluated in the National Cancer Institute's (NCI) 3-cell line primary cytotoxicity assay. nih.gov Several of these compounds passed the criteria for activity and were further tested against a full panel of 60 human tumor cell lines. nih.gov Notably, one derivative demonstrated marked effects on the PC-3 prostate cancer cell line, with a log(10)GI(50) value of less than -8.00. nih.gov
In another study, a series of 18 new imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative activities against the A375P human melanoma cell line and the NCI-60 cell line panel. nih.govelsevierpure.com Several of these compounds showed superior potency against the A375P cell line compared to the standard drug sorafenib (B1663141). nih.govelsevierpure.com Two compounds, in particular, exhibited selectivity towards melanoma cell lines over other cancer types, with sub-micromolar IC50 values against multiple melanoma cell lines. nih.govelsevierpure.com
Furthermore, imidazo[2,1-b]thiazole linked triazole conjugates have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including HeLa (cervical), DU-145 (prostate), A549 (lung), MCF-7 (breast), and HepG2 (liver). nih.gov Two of these conjugates demonstrated significant antiproliferative effects against human lung cancer cells (A549), with IC50 values of 0.92 and 0.78 μM. nih.gov Similarly, imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole-linked oxindoles have been synthesized and investigated for their anti-proliferative activity in various human cancer cell lines, with some compounds exhibiting potent cytotoxicity with IC50 values ranging from 1.1 to 1.6 μM. nih.govresearchgate.net
The antiproliferative activity of 2,5,6-substituted imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives has also been investigated. It was found that molecules with a benzyl (B1604629) group at position 2 showed increased activity with the introduction of a formyl group at the 5-position. nih.gov Additionally, a series of eighteen imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives were synthesized and screened for antiproliferative activity against the NCI-60 cell lines panel, with two compounds showing remarkable cytotoxic activity with IC50 values ranging from 0.23 to 11.4 μM and 0.29 to 12.2 μM, respectively. vu.nlresearchgate.net
In Vitro Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Arylidenehydrazides | PC-3 (Prostate) | log(10)GI(50) value < -8.00 | nih.gov |
| Substituted Imidazo[2,1-b]thiazoles | A375P (Melanoma) | Superior potency to sorafenib; sub-micromolar IC50 values | nih.govelsevierpure.com |
| Imidazo[2,1-b]thiazole linked triazole conjugates | A549 (Lung) | IC50 values of 0.92 and 0.78 μM | nih.gov |
| Imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole-linked oxindoles | Various | Potent cytotoxicity with IC50 range of 1.1-1.6 μM | nih.govresearchgate.net |
| 2,5,6-substituted imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazoles | NCI-60 panel | IC50 values ranging from 0.23 to 12.2 μM for active compounds | vu.nlresearchgate.net |
Mechanism of Action Studies
To understand the basis of their anticancer activity, mechanistic studies have been conducted on promising imidazo[2,1-b]thiazole derivatives. These investigations have revealed that these compounds can induce cancer cell death through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of tubulin polymerization.
Flow cytometric analysis of imidazo[2,1-b]thiazole linked triazole conjugates revealed that they induced cell cycle arrest in the G2/M phase in A549 lung cancer cells. nih.govjohnshopkins.edu Similarly, treatment with certain imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole-linked oxindoles resulted in the accumulation of cells in the G2/M phase. nih.govresearchgate.net
The induction of apoptosis is a key mechanism for many anticancer drugs. Studies have shown that imidazo[2,1-b]thiazole derivatives can trigger programmed cell death in cancer cells. For instance, benzo[d]imidazo[2,1-b]thiazole-propenone conjugates were found to induce apoptosis in HeLa cells. nih.gov This was accompanied by a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.gov Furthermore, western blot analysis of imidazo[2,1-b]thiazole linked triazole conjugates showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, suggesting that these compounds induce apoptosis in human lung cancer cells. nih.govjohnshopkins.edu The apoptosis-inducing properties were further confirmed by Hoechst staining, mitochondrial membrane potential, and Annexin (B1180172) V-FITC assays. nih.govjohnshopkins.edu Mechanistic studies of some imidazo[2,1-b]thiazolylmethylene-2-indolinones revealed that apoptosis in HT-29 cells was associated with caspase activation. researchgate.net
Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net A tubulin polymerization assay and immunofluorescence analysis showed that imidazo[2,1-b]thiazole linked triazole conjugates effectively inhibit microtubule assembly. nih.govjohnshopkins.edu One specific imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole-linked oxindole (B195798) derivative displayed potent inhibition of tubulin polymerization with an IC50 value of 0.15 μM, which was lower than that of the known tubulin inhibitor combretastatin (B1194345) A-4. nih.gov Docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
In addition to the above mechanisms, some imidazo[2,1-b]thiazole derivatives have been shown to modulate signaling pathways critical for cancer cell survival. For example, the most potent imidazo[2,1-b]thiazolylmethylene-2-indolinones were found to strongly reduce the phosphorylation of Akt at Ser473. researchgate.net
Kinase Inhibition Profiles
The anticancer activity of imidazo[2,1-b]thiazole derivatives has also been attributed to their ability to inhibit various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis.
Recent studies have identified a new class of imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole compounds as inhibitors of focal adhesion kinase (FAK) phosphorylation in pancreatic cancer. nih.gov FAK is a tyrosine kinase that is overexpressed in several cancers, including mesothelioma, and is involved in cellular survival and movement pathways. nih.gov The antiproliferative and antimigratory activity of certain imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives was associated with the inhibition of phospho-FAK. nih.gov Further investigations into novel imidazo[2,1-b]thiazole-based anticancer agents have also targeted FAK, with computational studies providing insights into the interaction modes of these compounds with the active site of the kinase.
In addition to FAK, other kinases have been identified as targets for imidazo[2,1-b]thiazole derivatives. For instance, some derivatives have been shown to strongly reduce Akt(Ser473) phosphorylation, a key step in a major cell survival pathway. researchgate.net
Antimicrobial Activity
In addition to their anticancer properties, derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as antimicrobial agents. These compounds have shown promising activity against a range of pathogenic bacteria and fungi.
Antibacterial Spectrum (Gram-positive and Gram-negative)
Imidazo[2,1-b]thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized oxazepine and imidazolone (B8795221) derivatives bearing an imidazo[2,1-b]thiazole core were evaluated for their antibacterial activities and showed good inhibitory effects. chemmethod.com
Substituted benzothiazole (B30560) and imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives were found to be most effective against Escherichia coli, with MIC50 values ranging from 625 to 10,000 µg/mL. irjmets.com These compounds also showed activity against Yersinia enterocolitica and Salmonella typhimurium. irjmets.com Another study reported that some 6-Phenyl-2-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives exhibited moderate to good antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli. researchgate.net The antibacterial activities of a series of novel imidazo[2,1-b]-1,3,4-thiadiazoles were tested against Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative), with some compounds showing slight to moderate activity. nih.govresearchgate.net
Antifungal Efficacy
Derivatives of imidazo[2,1-b]thiazole have also shown significant antifungal properties. A series of newly synthesized oxazepine and imidazolone derivatives containing an imidazo[2,1-b]thiazole moiety were evaluated for their antifungal activities and demonstrated good inhibitory effects. chemmethod.com
In a study of imidazole-fused imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole analogues, all the target compounds showed strong antifungal activity and high selectivity for the fungus Candida albicans over bacteria. nih.gov One compound, in particular, showed the highest activity against C. albicans with a MIC50 of 0.16 µg/mL, which was significantly more potent than the positive control compounds gatifloxacin (B573) and fluconazole. irjmets.comnih.gov
Another study on 6-Phenyl-2-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives reported their antifungal activity against Candida albicans, Fusarium solani, and Fusarium oxysporum. researchgate.net Furthermore, imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives have been reported to have antifungal activity against various plant pathogens, with some compounds showing potent effects against Alternaria solani and Fusarium oxysporum. irjmets.com The antifungal activity of novel imidazo[2,1-b]-1,3,4-thiadiazoles was also tested against Candida albicans, with some compounds showing slight to moderate activity. researchgate.net
Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Microorganism | Activity | Reference |
|---|---|---|---|
| Oxazepine and imidazolone derivatives | Bacteria and Fungi | Good inhibitory activity | chemmethod.com |
| Substituted benzothiazole and imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives | Escherichia coli | MIC50 = 625-10,000 µg/mL | irjmets.com |
| 6-Phenyl-2-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Escherichia coli | Moderate to good activity | researchgate.net |
| Imidazole-fused imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole analogues | Candida albicans | MIC50 = 0.16 µg/mL for the most active compound | irjmets.comnih.gov |
| Imidazo[2,1-b] nih.govnih.govirjmets.comthiadiazole derivatives | Alternaria solani, Fusarium oxysporum | Potent activity | irjmets.com |
Anti-Tuberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with unique mechanisms of action. Derivatives of the Imidazo[2,1-b]thiazole scaffold have been identified as a promising class of compounds with significant potential in this area.
A substantial body of research has demonstrated the potent in vitro activity of Imidazo[2,1-b]thiazole derivatives against various strains of Mycobacterium tuberculosis. These compounds have shown efficacy against both replicating and drug-resistant Mtb.
The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a particularly promising class of anti-tuberculosis agents. nih.govnih.gov In vitro studies have reported impressive activity, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range against replicating Mtb. acs.org For instance, certain ITA analogs demonstrated MIC values ranging from 0.0625 to 2.5 µM. nih.govnih.gov Specifically, compounds 6, 16, and 17 from one study exhibited MIC values below 10 nM. acs.org Other research has identified benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives with potent activity against the H37Rv strain, with MICs as low as 1.6 µg/mL, which is comparable to the standard drug isoniazid. nih.gov
Furthermore, spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have also shown promising antitubercular activity, with one compound registering a MIC value of 0.854 µg/mL against the M. tuberculosis H37Rv strain. nih.gov Another study on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives found a compound that showed 98% inhibition with a MIC of 3.14 μg/ml. The potency of these derivatives underscores the versatility of the imidazo[2,1-b]thiazole scaffold in developing new anti-TB agents.
Table 1: In Vitro Anti-Tuberculosis Activity of Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | M. tuberculosis Strain | Potency (MIC) | Reference |
| Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) | Replicating Mtb | <10 nM | acs.org |
| ITA Analogs | Mtb | 0.0625–2.5 µM | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | H37Rv | 1.6 µg/mL | nih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole Carboxamide | H37Ra | IC₅₀: 2.32 µM | rsc.org |
| Spirothiazolidinone derivative | H37Rv | 0.854 µg/mL | nih.gov |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivative | H37Rv | 3.14 µg/mL |
A key advantage of the imidazo[2,1-b]thiazole class of compounds is their novel mechanism of action, which involves targeting the mycobacterial electron transport chain (ETC). Specifically, imidazo[2,1-b]thiazole-5-carboxamides have been shown to inhibit QcrB. nih.govnih.govacs.org QcrB is a critical subunit of the cytochrome bcc-aa3 super complex (also known as complex III) of the ETC. nih.govnih.gov
Inhibition of QcrB disrupts the electron flow and the generation of the proton motive force, which is essential for ATP synthesis. acs.org This disruption ultimately leads to a bacteriostatic effect on the mycobacteria. acs.org The targeting of QcrB by imidazo[2,1-b]thiazoles has been confirmed through the generation of resistant mutants, which harbor specific mutations in the qcrB gene. acs.orgwustl.edu This specific on-target activity validates QcrB as a promising target for anti-TB drug development and establishes the imidazo[2,1-b]thiazole scaffold as a valuable starting point for inhibitors. acs.orgwustl.edu
Antiviral Activity (e.g., against Parvovirus B19)
Beyond their antibacterial properties, derivatives of imidazo[2,1-b]thiazole have also been investigated for their antiviral potential. Research has focused on their activity against human Parvovirus B19 (B19V), a pathogenic virus for which no specific antiviral treatment is currently available. nih.govmdpi.com
A study involving newly synthesized 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives evaluated their effects on B19V replication. nih.govmdpi.com The inhibitory activity of these compounds was assessed in two relevant cellular systems: the myeloblastoid cell line UT7/EpoS1 and primary erythroid progenitor cells (EPCs). nih.govmdpi.com The results indicated that several of the tested compounds were capable of inhibiting viral replication. nih.govresearchgate.net This suggests that the 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one scaffold could serve as a basis for the development of novel therapeutic agents against Parvovirus B19. nih.govmdpi.com
Enzyme Inhibition Studies (General)
The biological activity of imidazo[2,1-b]thiazole derivatives is often linked to their ability to inhibit specific enzymes. Various studies have explored their potential as enzyme inhibitors, revealing selectivity for certain isoforms and providing insights into their protein-ligand interactions.
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov
The results of this study demonstrated a notable selectivity. While the compounds showed no significant activity against hCA I, IX, and XII (with inhibition constants, Kᵢ, greater than 100 µM), they displayed selective inhibition of the cytosolic isoform hCA II. nih.govresearchgate.net The inhibition constants for hCA II were in the micromolar range (57.7–98.2 µM). nih.govresearchgate.net This selective inhibition of hCA II over other isoforms suggests that the imidazo[2,1-b]thiazole scaffold can be functionalized to achieve isoform-selective CA inhibitors, which could be valuable for studying the specific roles of these enzymes in various pathologies. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Derivatives
| hCA Isoform | Inhibition Constant (Kᵢ) | Activity Level |
| hCA I | > 100 µM | Inactive |
| hCA II | 57.7–98.2 µM | Active |
| hCA IX | > 100 µM | Inactive |
| hCA XII | > 100 µM | Inactive |
To understand the molecular basis of their biological activity, protein-ligand interaction studies, primarily through molecular docking, have been conducted for various imidazo[2,1-b]thiazole derivatives. These computational studies help to visualize the binding modes and interactions of these compounds within the active sites of their target proteins. bohrium.com
In the context of anti-tuberculosis research, docking studies have been performed on several mycobacterial enzymes. For instance, the binding patterns of active imidazo[2,1-b]thiazole derivatives have been investigated against Pantothenate synthetase and the DprE1 protein. rsc.orgbohrium.com In other studies, molecular docking revealed that imidazo[2,1-b] nih.govnih.govoxazine derivatives could interact with the deazaflavin-dependent nitroreductase (Ddn) in a manner similar to the drug pretomanid. ucl.ac.uk These computational insights are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. bohrium.com
Antioxidant Activity
The antioxidant potential of various Imidazo[2,1-b]thiazole derivatives has been investigated through several in vitro assays. These studies aim to determine the capacity of these compounds to neutralize free radicals and counteract oxidative stress, which is implicated in numerous disease pathologies. The primary methods utilized include assessing scavenging activity against radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), evaluating ferric reducing antioxidant power (FRAP), and measuring the inhibition of lipid peroxidation (anti-LPO). bohrium.comnih.gov
A study involving a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole evaluated their antioxidant capabilities using three different methods. bohrium.comnih.gov The findings indicated that certain compounds exhibited significant, dose-dependent inhibitory effects on lipid peroxidation. bohrium.com Specifically, compounds designated as 4h, 5h, and 6h demonstrated the most potent inhibition of lipid peroxidation and the highest scavenging activity against the ABTS radical. bohrium.comnih.gov In the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, compounds 4i and 4a were identified as having the strongest reducing power among the tested derivatives. bohrium.comnih.gov Another compound, 4d, was noted for showing the best ABTS radical scavenging activity among the oxo-hydrazone derivatives. bohrium.com
Further research on benzo[d]imidazo[2,1-b]thiazole derivatives, a related fused heterocyclic system, also confirmed their antioxidant properties using the DPPH method. researchgate.net Preliminary results from this study showed that one compound exhibited excellent antioxidant activity, while others displayed good to moderate activity. researchgate.net The study suggested that the presence of chloro and nitro groups in the structure could enhance antioxidant activity by increasing the stability of the resulting radical through conjugation. researchgate.net Similarly, pyrazoline derivatives incorporating the imidazo[2,1-b]thiazole moiety have shown good antioxidant activity in DPPH and superoxide (B77818) dismutase (SOD) assays when compared to the standard, ascorbic acid. asianpubs.org
These in vitro evaluations underscore the potential of the imidazo[2,1-b]thiazole scaffold as a source of new antioxidant agents. bohrium.comnih.gov
Table 1: In Vitro Antioxidant Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Series/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Oxo-hydrazone and Spirocondensed-thiazolidine derivatives | Anti-LPO, ABTS Radical Scavenging | Compounds 4h, 5h, and 6h showed the highest activity. | bohrium.com, nih.gov |
| Oxo-hydrazone derivatives | ABTS Radical Scavenging | Compound 4d displayed the best activity in this series. | bohrium.com |
| Oxo-hydrazone derivatives | Ferric Reducing Antioxidant Power (FRAP) | Compounds 4i and 4a exhibited the highest reduction power. | bohrium.com, nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole derivatives | DPPH Radical Scavenging | One compound showed excellent activity; others showed good to moderate activity. | researchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Imidazo[2,1-b]thiazole derivatives influences their biological activity and for guiding the design of more potent compounds. Research has established connections between specific structural modifications and the resulting antioxidant, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net
For antimicrobial activity, SAR studies on phenyl-substituted imidazo[2,1-b] bohrium.comresearchgate.netnih.govthiadiazole derivatives revealed that the nature and position of substituents on the aryl rings are critical. nih.gov It was observed that the hydrophobic character of a keto aryl ring, particularly without electron-withdrawing groups at the para position, tends to enhance antimicrobial activity. nih.gov Conversely, the presence of electron-donating substituents on a second aryl ring was found to be detrimental to the activity. nih.gov This suggests that electronic and steric factors play a significant role in the interaction of these compounds with their biological targets.
In the context of antifungal activity, SAR analysis has indicated that the presence of electron-withdrawing and less bulky groups generally increases biological activity, whereas electron-donating and bulky groups tend to decrease it. researchgate.net This highlights the importance of substituent size and electronic properties in modulating the efficacy of the compounds.
Regarding enzyme inhibition, SAR analysis was conducted on a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates as inhibitors of carbonic anhydrase (CA). nih.gov The study revealed high selectivity, with most compounds showing activity against the hCA II isoform while being inactive against hCA I, IX, and XII. nih.gov This selectivity underscores how specific structural frameworks can be tailored to target particular enzyme isoforms.
For antioxidant activity, while detailed SAR studies are still emerging, some trends have been noted. In a series of benzo[d]imidazo[2,1-b]thiazole derivatives, it was observed that compounds containing a chloro atom and a nitro group exhibited the highest antioxidant activity. researchgate.net This enhancement was attributed to the increased possibility of conjugation, which leads to a more stable radical structure. researchgate.net These findings provide a preliminary framework for designing imidazo[2,1-b]thiazole derivatives with enhanced antioxidant properties by strategically incorporating electron-withdrawing groups that can stabilize radical species through resonance.
Table 2: Summary of Structure-Activity Relationships for Imidazo[2,1-b]thiazole and Related Derivatives
| Biological Activity | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| Antimicrobial | Hydrophobic keto aryl ring (no para-electron-withdrawing groups) | Enhancement | nih.gov |
| Antimicrobial | Electron-donating groups on the second aryl ring | Detrimental | nih.gov |
| Antifungal | Electron-withdrawing and less bulky groups | Increase | researchgate.net |
| Antifungal | Electron-donating and bulky groups | Decrease | researchgate.net |
| Carbonic Anhydrase Inhibition | Sulfonyl piperazine conjugate | Selective activity against hCA II isoform | nih.gov |
Applications in Medicinal Chemistry and Drug Discovery for Imidazo 2,1 B Thiazole 2 Carbaldehyde Scaffold
Scaffold Optimization for Enhanced Biological Potency
The imidazo[2,1-b]thiazole (B1210989) nucleus serves as a foundational structure that can be chemically modified to enhance its interaction with biological targets, thereby increasing its therapeutic potency and selectivity. The aldehyde functional group is particularly useful in this regard, acting as a key intermediate for derivatization.
Researchers have systematically introduced various substituents to the core scaffold to probe structure-activity relationships (SAR). For instance, conjugating the imidazo[2,1-b]thiazole scaffold with other bioactive pharmacophores has yielded hybrid molecules with significantly improved efficacy. A notable example involves the creation of imidazo[2,1-b]thiazole-chalcone conjugates, which have demonstrated potent antiproliferative activity against several human cancer cell lines. researchgate.net One such conjugate, (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one, exhibited impressive cytotoxicity with IC₅₀ values in the sub-micromolar range across multiple cancer cell lines. researchgate.net
Similarly, linking the imidazo[2,1-b]thiazole core to a triazole moiety via "click chemistry" has produced microtubule-destabilizing agents. nih.gov Specific conjugates from this series showed significant antiproliferative effects against human lung cancer cells (A549), with IC₅₀ values as low as 0.78 µM. nih.gov Another optimization strategy involves the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, which have been evaluated as inhibitors of carbonic anhydrase (CA). nih.gov These derivatives showed selective inhibition against the physiologically dominant cytosolic isoform hCA II, with inhibition constants (Kᵢ) ranging from 57.7–98.2 µM. nih.gov
These examples underscore a central principle in medicinal chemistry: the core scaffold provides a basic framework for biological activity, while targeted modifications and optimizations are crucial for achieving the high potency and selectivity required for a therapeutic candidate.
Design and Development of Lead Compounds
The imidazo[2,1-b]thiazole-2-carbaldehyde scaffold is a fertile starting point for the design and development of lead compounds—molecules that show promising activity toward a particular biological target and serve as the basis for further optimization. Its derivatives have been identified as promising leads in various therapeutic areas, including oncology and infectious diseases. researchgate.netnih.gov
In the realm of oncology, imidazo[2,1-b]thiazole-guanylhydrazone was identified as a promising lead compound due to its potent antiproliferative activity against a number of cancer cell lines. researchgate.netnih.gov Further development led to the synthesis of a series of 18 new derivatives, several of which showed potency superior to the established drug sorafenib (B1663141) against human melanoma. nih.gov Two compounds from this series demonstrated selectivity for melanoma cell lines and exerted sub-micromolar IC₅₀ values against multiple lines. nih.gov
In the fight against infectious diseases, researchers have designed and synthesized imidazo[2,1-b]thiazole derivatives as potent antimycobacterial agents. rsc.org By combining the core scaffold with piperazine and various 1,2,3-triazoles, novel carboxamide analogues were created. rsc.org The most active compounds from these series displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with IC₅₀ values as low as 2.03 µM and 2.32 µM, while exhibiting no acute cellular toxicity. rsc.org These findings highlight the potential of the scaffold to generate lead compounds for tuberculosis treatment. Further exploration led to the development of spirothiazolidinone derivatives, with some compounds showing promising antitubercular activity. nih.gov
The process from a basic scaffold to a viable lead compound involves iterative cycles of design, synthesis, and biological evaluation, a path for which the imidazo[2,1-b]thiazole framework is exceptionally well-suited.
Role in Privileged Structure Concepts
A "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The imidazo[2,1-b]thiazole scaffold is a classic example of such a structure. nih.govmdpi.com Its rigid, fused-ring system presents a defined three-dimensional shape that can be decorated with various functional groups, allowing it to interact with a diverse array of proteins and enzymes.
The versatility of this scaffold is evidenced by the broad spectrum of pharmacological activities reported for its derivatives, including:
Anticancer: As microtubule-destabilizing agents and kinase inhibitors. researchgate.netnih.gov
Antimicrobial: Exhibiting activity against bacteria and fungi. nih.gov
Antitubercular: Showing potency against Mycobacterium tuberculosis. rsc.orgnih.gov
Antiviral: With activity against viruses such as Feline coronavirus and Coxsackie B4 virus. nih.gov
Anti-inflammatory and Analgesic. nih.gov
Enzyme Inhibition: Targeting enzymes like carbonic anhydrase. nih.gov
Cardiovascular: Acting as selective cardiodepressant agents. researchgate.net
This remarkable versatility makes the imidazo[2,1-b]thiazole scaffold a highly valuable starting point in drug discovery. nih.govmdpi.com By using a privileged structure, medicinal chemists can increase the probability of finding novel bioactive molecules, as the core framework is already known to possess favorable drug-like properties and the ability to interact with biological systems. The imidazole (B134444) ring itself, a component of the fused system, is a privileged structure found in numerous bioactive compounds and drugs, which further enhances the potential of the combined scaffold. mdpi.comresearchgate.net
Combinatorial Chemistry and Library Synthesis Approaches
The chemical reactivity of the aldehyde group on the this compound scaffold makes it an ideal substrate for combinatorial chemistry and library synthesis. These approaches involve the rapid synthesis of a large number of different but structurally related molecules, which can then be screened for biological activity. This high-throughput methodology accelerates the drug discovery process significantly.
One-pot, multi-component reactions (MCRs) are efficient tools for generating molecular diversity. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating an efficient and greener synthetic alternative to classical methods. mdpi.com This approach allows for the rapid assembly of the core scaffold with various substituents, facilitating the creation of diverse compound libraries.
Furthermore, the synthesis of large series of derivatives, such as a library of 18 novel imidazo[2,1-b]thiazoles for anticancer screening, exemplifies this strategy. nih.gov Similarly, the synthesis of imidazo[2,1-b]thiazole-chalcone conjugates often starts with a common aldehyde intermediate which is then reacted with a variety of acetophenones via Claisen-Schmidt condensation to produce a library of final compounds for biological evaluation. researchgate.net These library-based approaches, enabled by the versatile chemistry of the carbaldehyde, are instrumental in exploring the chemical space around the imidazo[2,1-b]thiazole scaffold to identify novel and potent therapeutic agents.
Table of Mentioned Compounds
| Compound Name |
| This compound |
| (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one |
| Imidazo[2,1-b]thiazole-guanylhydrazone |
| Sorafenib |
| Spirothiazolidinone |
Interactive Data Tables
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Type | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Chalcone Conjugate | A549 (Lung Cancer) | 0.64 - 1.44 µM | researchgate.net |
| Triazole Conjugate (4h) | A549 (Lung Cancer) | 0.78 µM | nih.gov |
| Sulfonyl Piperazine Conjugate | Carbonic Anhydrase II (hCA II) | 57.7 - 98.2 µM (Kᵢ) | nih.gov |
| Novel Derivatives (26, 27) | Melanoma Cell Lines | Sub-micromolar | nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
While several methods for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core exist, future research should focus on the development of more efficient, sustainable, and versatile synthetic routes. A promising avenue is the continued exploration of one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com These approaches are not only atom-economical but also align with the principles of green chemistry.
Furthermore, the development of novel catalytic systems, including transition-metal-free methodologies, could provide access to a wider range of substituted imidazo[2,1-b]thiazoles with improved yields and regioselectivity. researchgate.net For instance, strategies involving an intermolecular S-propargylation followed by a 5-exo-dig ring closure and double-bond isomerization have shown promise. researchgate.net Future work could also investigate the use of microwave-assisted synthesis to accelerate reaction times and improve yields of key intermediates. researchgate.net The synthesis of novel derivatives, such as imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, highlights the potential for creating hybrid molecules with unique pharmacological profiles. nih.gov
Advanced Mechanistic Elucidation (In Vitro)
A deeper understanding of the molecular mechanisms by which Imidazo[2,1-b]thiazole-2-carbaldehyde derivatives exert their biological effects is crucial for rational drug design. Future in vitro studies should move beyond primary screening to more sophisticated mechanistic investigations. For derivatives showing antiproliferative activity, detailed cell cycle analysis can pinpoint the specific phase of cell cycle arrest. nih.gov
Techniques such as Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and annexin (B1180172) V-FITC assays can be employed to elucidate the apoptotic pathways induced by these compounds. nih.gov For enzyme inhibitors, kinetic studies are essential to determine the mode of inhibition. For instance, the stopped-flow CO2 hydrase assay has been used to evaluate the inhibitory potency of derivatives against carbonic anhydrase isoforms. nih.gov Further research should focus on identifying the specific binding interactions with target proteins through techniques like X-ray crystallography or advanced NMR spectroscopy.
Expanding the Biological Target Landscape
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated a remarkable diversity of biological activities. nih.gov Future research should aim to systematically explore and expand this target landscape. The reported activities against various pathogens and cancer cell lines suggest that this scaffold can be tailored to interact with a wide range of biological macromolecules.
Current research has identified several promising targets, including:
Carbonic Anhydrases: Certain imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have shown selective inhibition of human carbonic anhydrase II (hCA II). nih.gov
Mycobacterium tuberculosis: The imidazo[2,1-b]thiazole core is a key component of antimycobacterial agents, with some derivatives showing potent activity against Mycobacterium tuberculosis. rsc.org Molecular docking studies suggest that these compounds may target enzymes like pantothenate synthetase. rsc.org
Viral Proteins: The scaffold has been explored for its antiviral properties, with derivatives showing activity against Feline coronavirus and Coxsackie B4 virus. nih.gov
Kinases and Microtubules: In the realm of oncology, imidazo[2,1-b]thiazole-based compounds have been investigated as potential inhibitors of focal adhesion kinase (FAK) and as microtubule-targeting agents that bind to the colchicine (B1669291) site. nih.gov
Cyclooxygenase-2 (COX-2): Analogs containing a methyl sulfonyl COX-2 pharmacophore have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov
Future efforts should focus on identifying novel targets and elucidating the structure-activity relationships that govern target selectivity. High-throughput screening of diverse imidazo[2,1-b]thiazole libraries against a broad panel of biological targets will be instrumental in this endeavor.
| Compound Class | Biological Target | Therapeutic Area |
| Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | Carbonic Anhydrase II | Glaucoma, Epilepsy |
| Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazoles | Pantothenate synthetase | Tuberculosis |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Microtubules | Cancer |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | Cyclooxygenase-2 (COX-2) | Inflammation, Cancer |
Integration of Artificial Intelligence and Machine Learning in Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the design of novel this compound derivatives is no exception. bohrium.comnih.gov These computational tools can significantly accelerate the identification of promising lead compounds and optimize their properties. researchgate.net
Key applications of AI and ML in this context include:
High-Throughput Virtual Screening: AI/ML models can be trained on existing data to screen large virtual libraries of imidazo[2,1-b]thiazole derivatives and predict their activity against specific biological targets. nih.gov This can help prioritize compounds for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new imidazo[2,1-b]thiazole-based molecules with desired pharmacological properties. researchgate.net
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. rsc.org
Structure-Activity Relationship (SAR) Modeling: Machine learning algorithms can be used to build predictive models that correlate the structural features of imidazo[2,1-b]thiazole derivatives with their biological activity, providing valuable insights for lead optimization. infontd.org
By leveraging the power of AI and ML, researchers can navigate the vast chemical space of imidazo[2,1-b]thiazole derivatives more efficiently and increase the probability of discovering novel drug candidates. mednexus.org
Q & A
Q. What are the most common synthetic strategies for imidazo[2,1-b]thiazole-2-carbaldehyde derivatives?
The synthesis typically involves:
- Convergent pathways : Reacting substituted 2-amino-thiazoles with α-haloketones or α-halocarbonyl compounds under acidic conditions (e.g., H₂SO₄, POCl₃). This method is versatile but may fail for acid-sensitive substituents .
- Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions to achieve fused derivatives with high yields (90–96%) and selectivity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Essential methods include:
Q. What pharmacological activities are associated with this compound scaffolds?
Reported activities include:
- Enzyme inhibition : 15-lipoxygenase (15-LOX), acetylcholinesterase, and mitochondrial NADH dehydrogenase .
- Anticancer effects : Apoptosis induction in cancer cell lines via chalcone hybrids .
- Antioxidant activity : Variable results depending on substituents, with some carbaldehyde derivatives showing minimal DPPH radical scavenging .
Advanced Research Questions
Q. How can synthetic routes be optimized for acid-sensitive imidazo[2,1-b]thiazole derivatives?
Traditional methods using strong acids (e.g., H₂SO₄) degrade acid-sensitive groups. Alternatives include:
Q. What strategies address contradictions in reported biological activities (e.g., antioxidant vs. inactive derivatives)?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) may reduce antioxidant capacity, as seen in benzoimidazolethiazole-2-carbaldehyde .
- Assay variability : Differences in cell models (e.g., cancer vs. normal cells) or enzyme isoforms (e.g., 15-LOX-1 vs. 15-LOX-2) .
Q. How do catalytic methods (SNAr vs. Buchwald-Hartwig) impact the synthesis of aminated derivatives?
- SNAr (nucleophilic aromatic substitution) : Limited to electron-deficient aryl halides and requires strong bases .
- Buchwald-Hartwig : Broader substrate scope under Pd catalysis, enabling C–N bond formation with amines or amides .
Q. What design principles improve aqueous solubility and bioavailability of imidazo[2,1-b]thiazole derivatives?
- Veber’s rule compliance : Ensure ≤10 rotatable bonds and polar surface area ≤140 Ų.
- Substituent choice : Introduce hydrophilic groups (e.g., carboxamide triazoles) to enhance solubility without compromising permeability .
Q. How can this compound derivatives be tailored for dual enzyme inhibition?
- Hybrid scaffolds : Combine with chalcones or thiosemicarbazides to target multiple enzymes (e.g., 15-LOX and carbonic anhydrase) .
- Molecular docking : Validate binding modes using crystallographic data (e.g., RSK2 inhibitors) .
Q. What are the limitations of traditional α-haloketone cyclization for synthesizing imidazo[2,1-b]thiazoles?
Q. How do fused phenylbenzo[d]imidazo[2,1-b]thiazole derivatives enhance pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
